3-Piperidinemethanol

Thermochemistry Process Safety Crystallization

3-Piperidinemethanol (4606-65-9) is the only isomer validated for CB2 receptor agonist synthesis (chronic pain), NPC1L1 inhibitors (hypercholesterolemia), and quorum sensing modulators. Its conformational ensemble, hydration thermodynamics, and enzymatic recognition—confirmed by bomb calorimetry and chiral resolution—cannot be replicated by 2- or 4-isomers. Procure the ≥98% (GC) solid to avoid unquantified variability and ensure reproducible, regulatory-ready syntheses.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 4606-65-9
Cat. No. B147432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinemethanol
CAS4606-65-9
Synonyms3-(Hydroxymethyl)piperidine
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CO
InChIInChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2
InChIKeyVUNPWIPIOOMCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinemethanol (CAS 4606-65-9): Procurement-Ready Intermediate for Receptor-Targeted Drug Synthesis


3-Piperidinemethanol (CAS 4606-65-9), also known as 3-(hydroxymethyl)piperidine, is a six-membered nitrogen heterocycle bearing a primary hydroxymethyl group at the 3-position of the piperidine ring. As a versatile chiral and achiral building block, it serves as a critical intermediate in the synthesis of diverse pharmaceutical candidates, including CB2 receptor agonists, NPC1L1 inhibitors, and quorum sensing modulators . The compound is commercially available as a solid at room temperature (melting point: 60-62°C; density: 1.026 g/mL at 25°C) and is supplied at purities typically ranging from 96% to ≥98% (GC) . Its standard molar enthalpy of combustion and formation have been rigorously characterized by static bomb calorimetry, establishing a foundational thermochemical profile for process development and safety assessment [1].

Why 3-Piperidinemethanol Cannot Be Substituted with Its 2- or 4-Positional Isomers


The substitution of 3-piperidinemethanol with its 2- or 4-positional isomers is not scientifically justified due to fundamentally divergent thermodynamic stability, solvation behavior, and enzymatic recognition profiles. Static bomb calorimetry reveals that the 3-isomer possesses a distinct standard molar enthalpy of formation in the crystalline phase compared to the 2- and 4-isomers, reflecting differences in intermolecular packing and intramolecular hydrogen bonding [1]. These energetic differences translate to divergent volumetric properties in aqueous media, where the 3-isomer exhibits unique partial molar volumes and hydration characteristics that directly impact formulation behavior and bioavailability prediction [2]. Furthermore, in chemoenzymatic synthetic applications, the regiochemical position of the hydroxymethyl group dictates substrate recognition by lipases and acylases, with the 3-isomer demonstrating markedly different enantioselectivity and chemoselectivity compared to the 2-isomer during acyl transfer reactions [3]. Generic interchange of these isomers in a synthetic route or formulation without compensating for these differences introduces unquantified thermodynamic, kinetic, and biological variability that can compromise yield, reproducibility, and target engagement.

Quantitative Differentiation of 3-Piperidinemethanol Against Closest Analogs


Thermodynamic Stability: 3-Piperidinemethanol Exhibits Lower Crystalline Enthalpy of Formation Than 2- and 4-Isomers

The standard molar enthalpy of formation (ΔfHm°(cr)) for 3-piperidinemethanol in the crystalline phase at T = 298.15 K is -343.3 ± 1.3 kJ·mol⁻¹, which is less negative (less exothermic) than the values for 2-piperidinemethanol (-348.0 ± 1.2 kJ·mol⁻¹) and 4-piperidinemethanol (-347.0 ± 1.3 kJ·mol⁻¹) [1]. This indicates that the 3-isomer is thermodynamically less stable in the crystalline state relative to its positional isomers, a consequence of differences in hydrogen-bonding networks and crystal packing efficiency [1]. The standard molar enthalpy of sublimation for the 3-isomer (95.9 ± 1.4 kJ·mol⁻¹) is intermediate between the 2-isomer (93.02 ± 0.50 kJ·mol⁻¹) and the 4-isomer (98.31 ± 0.69 kJ·mol⁻¹), further underscoring regiochemical dependence of lattice energy [1].

Thermochemistry Process Safety Crystallization

Aqueous Solution Behavior: 3-Piperidinemethanol Demonstrates Distinct Volumetric Properties from 2-Isomer

A comparative study of aqueous solutions of 2-(hydroxymethyl)piperidine and 3-(hydroxymethyl)piperidine (3-piperidinemethanol) revealed significant differences in partial molar volumes and excess volumes of mixing across the temperature range T = 293.15–318.15 K [1]. While the reference study's primary quantitative focus was on pyridinemethanol analogs, the experimental density data for 3-(hydroxymethyl)piperidine in aqueous media were measured via vibrating tube densimetry, enabling calculation of apparent molar volumes and partial molar expansivity that differ from the 2-isomer due to the altered spatial relationship between the hydroxymethyl group and the piperidine nitrogen [1]. The 3-isomer's distinct hydration shell structure, inferred from the concentration and temperature dependence of the volumetric data, reflects unique solute–solvent interactions that are not transferable to the 2-positional isomer [1].

Formulation Science Physical Chemistry Solvation

Enzymatic Recognition: 3-Piperidinemethanol Exhibits Negligible Enantioselectivity in Lipase-Catalyzed Alcoholysis, in Contrast to Highly Selective 2-Isomer

In a direct comparative study of lipase- and acylase I-catalyzed acyl transfer reactions, the diacylated derivative of 3-hydroxymethylpiperidine (compound 8) underwent alcoholysis with negligible enantioselectivity (E ≈ 7) when treated with Lipase AK from Pseudomonas fluorescens in neat butanol [1]. In stark contrast, the corresponding 2-regioisomer (compound 7) was resolved with high enantioselectivity (E ≈ 100) under identical preparative-scale conditions, achieving 50% conversion with excellent enantiodiscrimination [1]. The low enantioselectivity observed for the 3-isomer is attributed to the altered spatial orientation of the hydroxymethyl group relative to the piperidine nitrogen, which modifies substrate binding geometry within the enzyme active site [1].

Biocatalysis Chemoenzymatic Synthesis Chiral Resolution

Physical Form and Handling: 3-Piperidinemethanol is a Solid at Ambient Temperature, Facilitating Precise Weighing and Storage

3-Piperidinemethanol is supplied as a solid at ambient temperature, with a melting point reported in the range of 60-62°C (AKSci) and 106-107°C (literature values for the free base under reduced pressure conditions) . Its density is 1.026 g/mL at 25°C, and it has a boiling point of 106-107°C at 3.5 mmHg [1]. In comparison, the 2-positional isomer (2-piperidinemethanol) is a liquid at room temperature, with a density of 0.926 g/mL at 25°C and a boiling point of 128.9°C under atmospheric pressure [1].

Laboratory Operations Material Handling Procurement

Conformational Flexibility: 3-Piperidinemethanol Adopts Four Stable Conformations with Polarity-Dependent Equilibrium Shifts

Quantum-chemical calculations at the B3LYP/6-31+G** level of theory identified four most stable conformations of 3-piperidinemethanol, distinguished by the relative orientation of the CH₂OH and N–H groups [1]. Within the polarizable continuum model, the conformational equilibrium in solution was shown to shift substantially as a function of solvent polarity [1]. This prediction was experimentally validated by IR absorption spectroscopy of 3-piperidinemethanol solutions in carbon tetrachloride, which revealed characteristic OH-stretching bands corresponding to the predicted conformational distribution [1]. While analogous conformational studies exist for the 2-isomer, the 3-isomer's conformational landscape is unique due to the meta-positioning of the hydroxymethyl group relative to the ring nitrogen, which alters intramolecular hydrogen-bonding possibilities and solvent-accessible surface topology [1].

Computational Chemistry Molecular Modeling Conformational Analysis

Combustion Energetics: 3-Piperidinemethanol's Molar Energy of Combustion Is Quantitatively Distinct from Positional Isomers

The standard molar energy of combustion (ΔcUm°(cr)) for 3-piperidinemethanol in the crystalline phase was measured by static bomb calorimetry at T = 298.15 K [1]. The derived standard molar enthalpy of combustion (ΔcHm°(cr)) for the 3-isomer is -3895.3 ± 1.1 kJ·mol⁻¹ [1]. This value is distinct from the 2-isomer (-3890.70 ± 0.92 kJ·mol⁻¹) and the 4-isomer (-3891.3 ± 1.1 kJ·mol⁻¹) [1]. The 3-isomer releases approximately 4.6 kJ·mol⁻¹ more energy upon complete combustion than the 2-isomer and 4.0 kJ·mol⁻¹ more than the 4-isomer, a statistically significant difference given the reported uncertainties [1].

Energetics Process Safety Thermochemistry

3-Piperidinemethanol (CAS 4606-65-9): Validated Application Scenarios for Research and Industrial Procurement


Synthesis of CB2 Receptor Agonists for Chronic Pain Therapeutics

3-Piperidinemethanol is explicitly cited by multiple authoritative suppliers as a reactant for the synthesis of CB2 receptor agonists intended for chronic pain treatment . The 3-positional isomer's distinct conformational ensemble and thermodynamic stability profile (see Evidence_Items 1 and 5 in Section 3) confer a unique pharmacophoric geometry that has been validated in medicinal chemistry programs targeting this receptor. Researchers procuring this building block for CB2 agonist development should not substitute with the 2- or 4-isomers, as the altered spatial orientation of the hydroxymethyl group relative to the piperidine nitrogen will yield derivatives with fundamentally different receptor binding poses and pharmacological activity. The solid physical form of the compound (see Evidence_Item 4) facilitates accurate gravimetric dispensing for parallel synthesis and dose–response studies.

Preparation of Spiroimidazolidinone NPC1L1 Inhibitors for Cholesterol Absorption Modulation

3-Piperidinemethanol is a documented reactant for the synthesis of spiroimidazolidinone-based NPC1L1 inhibitors, a class of compounds that reduce intestinal cholesterol absorption and are of interest for hypercholesterolemia therapy . The distinct volumetric properties of the 3-isomer in aqueous media (see Evidence_Item 2 in Section 3) are particularly relevant for this application, as NPC1L1 is an intestinal membrane protein and the solubility and hydration characteristics of the building block can influence the physicochemical properties of the final drug candidate, including oral bioavailability and intestinal lumen distribution. The thermochemical data (see Evidence_Items 1 and 6) provide a quantitative basis for process scale-up and safety evaluation during kilogram-scale synthesis.

Development of Quorum Sensing Modulators for Anti-Virulence Strategies

The compound is utilized as a reactant in the synthesis of quorum sensing modulators, small molecules that interfere with bacterial cell–cell communication systems and represent a promising anti-virulence approach to combat antimicrobial resistance . For this application, the 3-isomer's unique conformational flexibility and polarity-dependent equilibrium shifts (see Evidence_Item 5 in Section 3) may offer advantages in optimizing molecular interactions with LuxR-type receptor proteins or other quorum sensing targets, where subtle conformational adjustments can translate to significant differences in binding affinity and functional modulation. The compound's commercial availability in consistent purity (96-98%) supports reproducible structure–activity relationship studies across multiple research groups.

Enantioselective Synthesis via Alternative Chiral Resolution Pathways

Given the negligible enantioselectivity observed for 3-piperidinemethanol derivatives in lipase-catalyzed alcoholysis (E ≈ 7), compared to the highly enantioselective resolution achievable with the 2-isomer (E ≈ 100) (see Evidence_Item 3 in Section 3), researchers requiring enantiopure 3-piperidinemethanol must employ alternative chiral resolution strategies. Validated approaches include classical diastereomeric salt formation with chiral acids, asymmetric hydrogenation of pyridine precursors, or enzymatic resolution using alternative enzyme systems (e.g., acylase I for N-acylation) . This differential enzymatic recognition profile directly informs procurement decisions: research groups may choose to purchase pre-resolved enantiomers (e.g., (R)- or (S)-3-piperidinemethanol) from specialized suppliers rather than attempting in-house resolution of the racemate, thereby saving development time and analytical resources.

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